Oligophosphoglycerol-ATP

Vue d'ensemble

Description

Oligophosphoglycerol-ATP is a complex biochemical compound that plays a crucial role in various cellular processes. It is a derivative of adenosine triphosphate (ATP), which is the primary energy carrier in cells. The unique structure of this compound allows it to participate in specialized biochemical reactions, making it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of oligophosphoglycerol-ATP involves the phosphorylation of glycerol derivatives. This process typically requires the use of phosphorylating agents such as phosphoric acid or polyphosphates under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the phosphorylation process.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving the use of enzymes. Enzymatic phosphorylation using kinases is a common approach, where glycerol derivatives are converted to this compound in the presence of ATP and specific kinases. This method is preferred due to its high specificity and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Oligophosphoglycerol-ATP undergoes various biochemical reactions, including:

Hydrolysis: The breakdown of this compound into its constituent molecules, releasing energy.

Phosphorylation: Transfer of phosphate groups to other molecules, a key reaction in cellular signaling and metabolism.

Oxidation-Reduction: Involvement in redox reactions where it acts as an electron donor or acceptor.

Common Reagents and Conditions:

Hydrolysis: Typically catalyzed by ATPases in an aqueous environment.

Phosphorylation: Requires the presence of specific kinases and ATP.

Oxidation-Reduction: Involves redox-active enzymes and cofactors such as NADH or FADH2.

Major Products:

Hydrolysis: Produces glycerol derivatives and inorganic phosphate.

Phosphorylation: Generates phosphorylated intermediates essential for metabolic pathways.

Oxidation-Reduction: Results in the formation of reduced or oxidized products depending on the reaction.

Applications De Recherche Scientifique

Oligophosphoglycerol-ATP has diverse applications in scientific research:

Chemistry: Used as a model compound to study phosphorylation reactions and energy transfer mechanisms.

Biology: Plays a role in cellular metabolism, signaling pathways, and energy homeostasis.

Medicine: Investigated for its potential in therapeutic interventions, particularly in metabolic disorders and energy-related diseases.

Industry: Utilized in the production of bio-based materials and as a biochemical reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of oligophosphoglycerol-ATP involves its role as an energy carrier and phosphate donor. It participates in phosphorylation reactions, transferring phosphate groups to target molecules, thereby modulating their activity. This process is crucial for the regulation of metabolic pathways and cellular signaling. The molecular targets include enzymes, transport proteins, and other cellular components involved in energy metabolism.

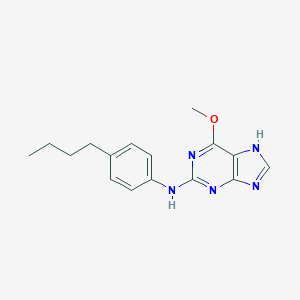

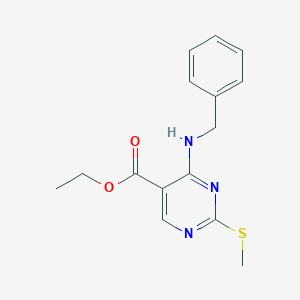

Comparaison Avec Des Composés Similaires

Adenosine Triphosphate (ATP): The primary energy carrier in cells, similar in function but differs in structure.

Polyphosphates: Inorganic compounds with multiple phosphate groups, involved in energy storage and transfer.

Glycerol Phosphates: Simple phosphorylated glycerol derivatives, less complex than oligophosphoglycerol-ATP.

Uniqueness: this compound is unique due to its specific structure that allows it to participate in specialized biochemical reactions. Its ability to act as both an energy carrier and a phosphate donor makes it distinct from other similar compounds. Additionally, its role in specific cellular processes and potential therapeutic applications highlight its uniqueness in scientific research.

Propriétés

IUPAC Name |

3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O19P4/c14-10-7-11(16-3-15-10)18(4-17-7)12-8(20)9(35-39(26,27)32-1-5(19)13(21)22)6(34-12)2-33-40(28,29)37-41(30,31)36-38(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H,30,31)(H2,14,15,16)(H2,23,24,25)/t5?,6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGPWHMILIFADE-NRJACJQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC(C(=O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC(C(=O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O19P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906910 | |

| Record name | 9-{3-O-[(2-Carboxy-2-hydroxyethoxy)(hydroxy)phosphoryl]-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101968-93-8 | |

| Record name | Oligophosphoglycerol-ATP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101968938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{3-O-[(2-Carboxy-2-hydroxyethoxy)(hydroxy)phosphoryl]-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

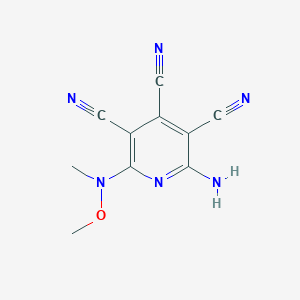

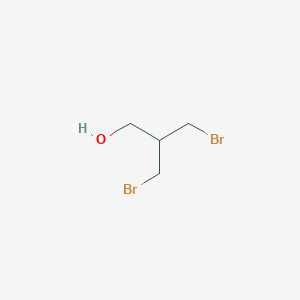

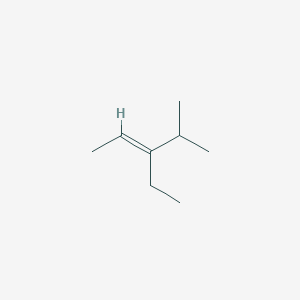

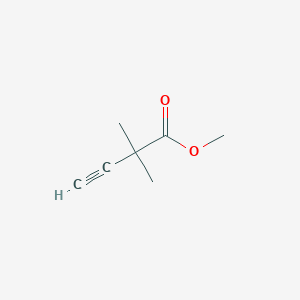

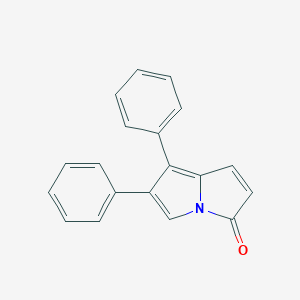

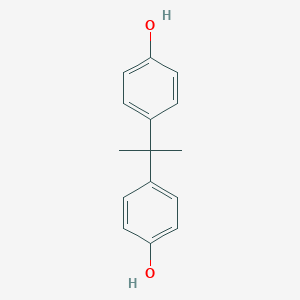

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)

![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)

![1,5-Naphthalenedisulfonic acid, 3-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]-](/img/structure/B28193.png)